molecular formula C13H25NO4 B12088366 tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate

tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate

Cat. No.: B12088366
M. Wt: 259.34 g/mol
InChI Key: CJBYHRBNEZYZIL-UHFFFAOYSA-N
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Description

tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various chemical applications This particular compound is notable for its unique structure, which includes a tert-butyl group, a dioxolane ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate typically involves multiple steps, including the protection of amino groups, esterification, and condensation reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the selection of cost-effective reagents, the use of automated systems for precise control of reaction parameters, and the implementation of purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate include other carbamates with different substituents, such as:

Uniqueness

The presence of the dioxolane ring, in particular, differentiates it from other carbamates and contributes to its unique reactivity and stability .

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate

InChI

InChI=1S/C13H25NO4/c1-10(8-13(5)16-6-7-17-13)9-14-11(15)18-12(2,3)4/h10H,6-9H2,1-5H3,(H,14,15)

InChI Key

CJBYHRBNEZYZIL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(OCCO1)C)CNC(=O)OC(C)(C)C

Origin of Product

United States

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